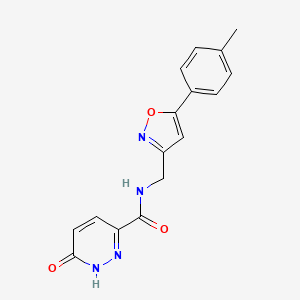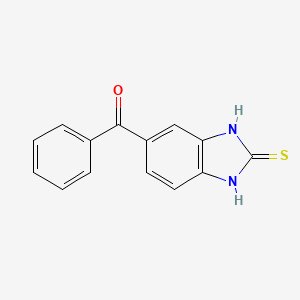
(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It contains a total of 30 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For example, a Pd (II) complex derived from methanethiol-bridged (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone has been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” includes a total of 30 bonds, 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .Chemical Reactions Analysis
The compound has been used in the synthesis of a Pd (II) complex, which was characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.31 . It contains 10 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .Aplicaciones Científicas De Investigación
Selective NMDA Receptor Antagonists
The compound has been investigated for its role as a selective antagonist of the NMDA receptor, particularly focusing on its structure-activity relationship (SAR) to improve ADME properties for potential therapeutic applications. Derivatives of benzimidazole, including this compound, have shown potent activity in binding and functional assays related to NMDA receptor antagonism, which is crucial for developing new pharmacological agents (Borza et al., 2007).
Electrochemical and Optical Properties
Research on oligobenzimidazoles derived from benzimidazole monomers, including (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone, has unveiled their significant electrochemical, electrical, optical, and thermal properties. These compounds exhibit a range of applications from optical materials to electronic devices, due to their band gap values and electrical conductivity, which can be manipulated through structural modifications (Anand & Muthusamy, 2018).
Antimicrobial Activity
A novel series of benzimidazole derivatives has been synthesized to address the increasing resistance of microorganisms towards antimicrobial agents. These compounds, including (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone analogs, have demonstrated significant in vitro antimicrobial potential against a variety of Gram-positive, Gram-negative bacterial, and fungal strains. Their structure-activity relationship provides a foundation for developing new antimicrobial agents (Shankar et al., 2018).
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored, with studies indicating selective activity against various viruses. This research suggests the compound's derivatives could serve as a basis for the development of new antiviral drugs, highlighting its importance in medicinal chemistry (Sharma et al., 2009).
Synthetic and Structural Chemistry
Research has also focused on the synthesis and characterization of benzimidazole derivatives for their potential use in material science and synthetic chemistry. The properties such as thermal stability, fluorescence, and rectification characteristics of these compounds open up new avenues for their application in various fields, including as emitters in optoelectronic devices and materials with specific photophysical properties (Jadhav et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONOTFBACQFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


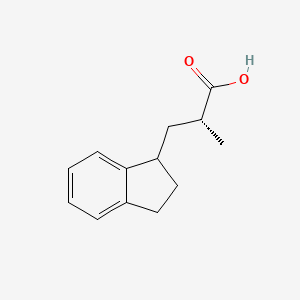
![(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2928133.png)
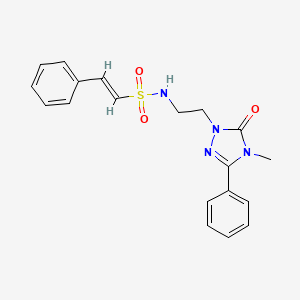
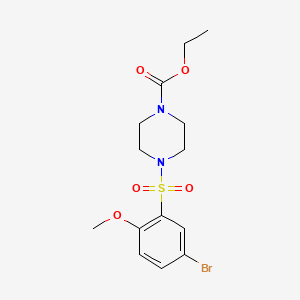
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
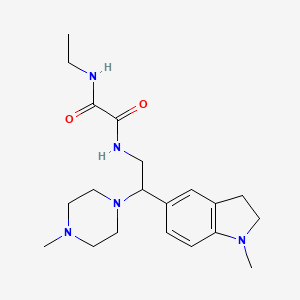
![2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2928141.png)
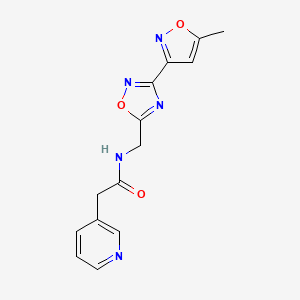
![Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2928144.png)
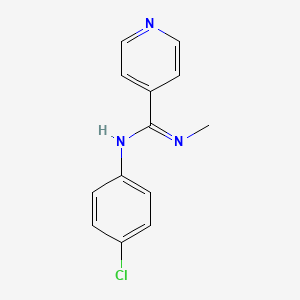
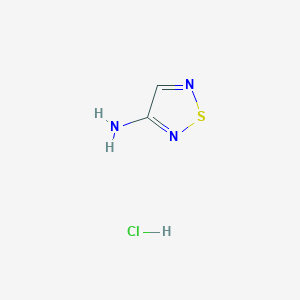
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2928148.png)
